molecular formula C5H4F6N2O2 B1330358 Hexafluoroglutaramide CAS No. 507-68-6

Hexafluoroglutaramide

Cat. No.: B1330358
CAS No.: 507-68-6
M. Wt: 238.09 g/mol
InChI Key: WBOGURVAQVCKGX-UHFFFAOYSA-N
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Scientific Research Applications

Hexafluoroglutaramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexafluoroglutaramide is not specified in the available resources .

Safety and Hazards

Hexafluoroglutaramide should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing in mist, gas, or vapors should be avoided. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .

Future Directions

The future directions of Hexafluoroglutaramide are not specified in the available resources .

Preparation Methods

Hexafluoroglutaramide can be synthesized through various methods. One common synthetic route involves the reaction of hydrogen fluoride with glutaric anhydride in the presence of phosphoryl chloride . The reaction conditions typically require careful control of temperature and pressure to ensure high yield and purity of the product.

For industrial production, continuous flow systems have been developed to optimize the synthesis process. These systems employ micro packed-bed reactors filled with Lewis acid catalysts, which allow for efficient and scalable production of this compound . The use of machine learning-assisted optimization has further improved the efficiency and selectivity of the reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Hexafluoroglutaramide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexafluoroglutaramic acid under specific conditions.

    Reduction: Reduction reactions can convert this compound to hexafluoroglutaramine.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Hexafluoroglutaramide can be compared with other fluorinated compounds such as hexafluoroacetone and hexafluoropropylene oxide. While all these compounds contain fluorine atoms, this compound is unique due to its amide functional group, which imparts different chemical properties and reactivity . Other similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoropentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6N2O2/c6-3(7,1(12)14)5(10,11)4(8,9)2(13)15/h(H2,12,14)(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOGURVAQVCKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(=O)N)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198753
Record name Hexafluoroglutaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-68-6
Record name Hexafluoroglutaramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 507-68-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexafluoroglutaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoroglutaramide
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Hexafluoroglutaramide
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Hexafluoroglutaramide
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Hexafluoroglutaramide
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Hexafluoroglutaramide
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